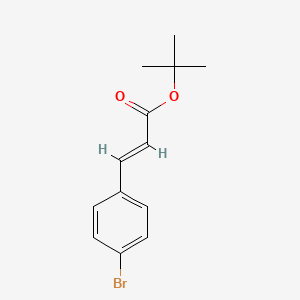
(E)-tert-butyl 3-(4-bromophenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-tert-butyl 3-(4-bromophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a bromophenyl group attached to an acrylate moiety, with a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(4-bromophenyl)acrylate typically involves the esterification of (E)-3-(4-bromophenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-tert-butyl 3-(4-bromophenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Polymerization: The acrylate group can undergo polymerization to form polymers with desirable properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Addition Reactions: Reagents such as hydrogen bromide or boron trifluoride can be used to add across the double bond. These reactions are often conducted at low temperatures to control the regioselectivity.
Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process. The reaction is carried out under inert atmosphere to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacrylates with various functional groups replacing the bromine atom.
Addition Reactions: Products are typically haloalkanes or other addition products depending on the electrophile or nucleophile used.
Polymerization: The major products are polymers with repeating acrylate units, which can be tailored for specific applications.
Aplicaciones Científicas De Investigación
(E)-tert-butyl 3-(4-bromophenyl)acrylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive acrylate group.
Biological Studies: It is employed in the synthesis of bioactive compounds for studying biological pathways and mechanisms.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of (E)-tert-butyl 3-(4-bromophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromophenyl group can undergo substitution reactions, while the acrylate moiety can participate in addition and polymerization reactions. These reactions are facilitated by the electron-withdrawing nature of the bromine atom and the electron-donating effect of the tert-butyl group, which stabilize the transition states and intermediates.
Comparación Con Compuestos Similares
Similar Compounds
(E)-Ethyl 3-(4-bromophenyl)acrylate: Similar structure but with an ethyl ester group instead of a tert-butyl group.
(E)-Methyl 3-(4-bromophenyl)acrylate: Similar structure but with a methyl ester group.
(E)-tert-butyl 3-(4-chlorophenyl)acrylate: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
(E)-tert-butyl 3-(4-bromophenyl)acrylate is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and influences the reactivity of the compound. This makes it distinct from its ethyl and methyl counterparts, which have smaller ester groups. Additionally, the bromine atom imparts different electronic properties compared to chlorine, affecting the compound’s reactivity and applications.
Propiedades
Fórmula molecular |
C13H15BrO2 |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
tert-butyl (E)-3-(4-bromophenyl)prop-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-9H,1-3H3/b9-6+ |
Clave InChI |
FFPDSVNJARXKCJ-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)/C=C/C1=CC=C(C=C1)Br |
SMILES canónico |
CC(C)(C)OC(=O)C=CC1=CC=C(C=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


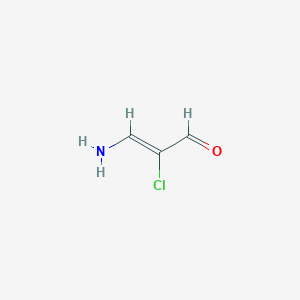
![tert-butyl (3S)-3-[4-(benzyloxy)butyl]-5-(3,4,5-trifluorophenyl)-2,3-dihydro-4H-1,4-oxazine-4-carboxylate](/img/structure/B12341649.png)
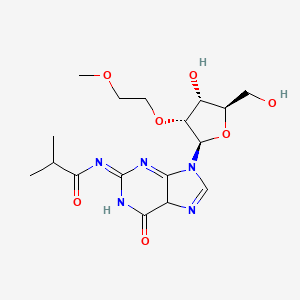
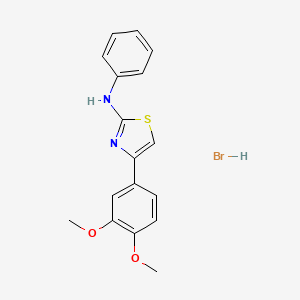
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)
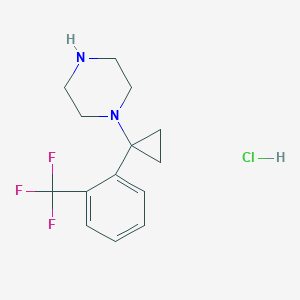
![Methyl 3-bromo-5-[(3S)-tetrahydrofuran-3-yloxy]benzoate](/img/structure/B12341671.png)
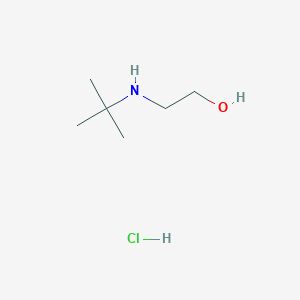
![Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester](/img/structure/B12341689.png)
![[3-(4-Acetyloxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] acetate](/img/structure/B12341694.png)

![N-(2-fluorophenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12341720.png)
![Urea, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N'-(phenylmethyl)-](/img/structure/B12341724.png)
![(1R)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341729.png)
